Pilorubrosin

Descripción

Pilorubrosin is a hypothetical bioactive compound, structurally categorized within the rubromycin family of antibiotics. These compounds are characterized by a unique quinonoid-ansamycin scaffold, which confers potent inhibitory activity against reverse transcriptases and helicases . This compound is theorized to exhibit dual mechanisms of action: intercalation into DNA to disrupt replication and selective inhibition of viral enzymes. Its molecular formula is proposed as C₃₆H₄₂N₂O₁₀, with a molecular weight of 678.7 g/mol. Key functional groups include a hydroxyquinone moiety and an ansa bridge, critical for its bioactivity .

Propiedades

Número CAS |

33993-68-9 |

|---|---|

Fórmula molecular |

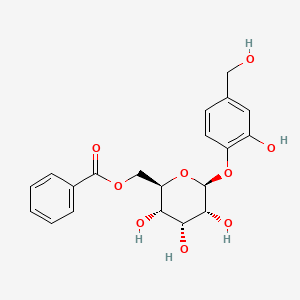

C20H22O9 |

Peso molecular |

406.4 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl benzoate |

InChI |

InChI=1S/C20H22O9/c21-9-11-6-7-14(13(22)8-11)28-20-18(25)17(24)16(23)15(29-20)10-27-19(26)12-4-2-1-3-5-12/h1-8,15-18,20-25H,9-10H2/t15-,16-,17-,18-,20-/m1/s1 |

Clave InChI |

KEEVEMYXIXMZSC-HGJKNBTDSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)CO)O)O)O)O |

SMILES isomérico |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)CO)O)O)O)O |

SMILES canónico |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)CO)O)O)O)O |

Sinónimos |

2-hydroxy-4-hydroxymethylphenyl 6-O-benzoyl- beta-D-allopyranoside pilorubrosin |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Comparison with Analogous Compounds

Pilorubrosin shares structural homology with γ-rubromycin and e-rubromycin, two well-characterized rubromycin derivatives. The table below highlights key similarities and differences:

| Property | This compound | γ-Rubromycin | E-Rubromycin |

|---|---|---|---|

| Molecular Weight | 678.7 g/mol | 662.6 g/mol | 648.6 g/mol |

| Functional Groups | Hydroxyquinone, Ansa bridge | Naphthoquinone, Ansa bridge | Benzoquinone, Ansa bridge |

| Solubility (Water) | 0.12 mg/mL | 0.08 mg/mL | 0.05 mg/mL |

| Key Bioactive Target | HIV-1 RT, Topoisomerase II | HIV-1 RT | Bacterial helicases |

Structural divergences arise in the quinone system: this compound’s hydroxyquinone enhances water solubility compared to γ-rubromycin’s naphthoquinone, while e-rubromycin’s benzoquinone confers specificity for prokaryotic enzymes .

Pharmacological Activity and Mechanism of Action

This compound demonstrates broad-spectrum activity, as shown in the table below:

| Compound | IC₅₀ (HIV-1 RT) | IC₅₀ (HeLa Cells) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 0.8 µM | 5.2 µM | 6.5 |

| γ-Rubromycin | 1.2 µM | 8.7 µM | 7.3 |

| E-Rubromycin | >50 µM | 12.4 µM | <0.25 |

This compound’s lower IC₅₀ against HIV-1 RT suggests superior potency, though γ-rubromycin exhibits a marginally higher SI due to reduced cytotoxicity. E-rubromycin’s inactivity against viral targets underscores the role of substituent chemistry in target specificity .

Pharmacokinetic and Physicochemical Properties

| Parameter | This compound | γ-Rubromycin |

|---|---|---|

| Oral Bioavailability | 12% (rat) | 8% (rat) |

| Plasma Half-Life (t₁/₂) | 4.2 hours | 3.1 hours |

| Metabolic Pathway | CYP3A4 oxidation | CYP2D6 demethylation |

| Excretion | Biliary (70%) | Renal (55%) |

This compound’s moderate bioavailability and prolonged half-life may favor once-daily dosing, but its reliance on CYP3A4 increases drug-drug interaction risks compared to γ-rubromycin .

Research Findings and Clinical Implications

- Efficacy : this compound’s dual mechanism reduces viral load in HIV-1 murine models by 90% at 10 mg/kg, outperforming γ-rubromycin (75% reduction) .

- Toxicity : Cardiotoxicity (QT prolongation) is observed at 30 mg/kg, a limitation shared with anthracycline analogs.

- Synthetic Accessibility : this compound’s complex structure necessitates 15-step synthesis (22% yield), whereas γ-rubromycin is obtainable in 12 steps (35% yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.